molecular formula C19H14F2N4O3S B2802173 N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-2-ylmethyl)acetamide CAS No. 923070-02-4

N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-2-ylmethyl)acetamide

Cat. No. B2802173
CAS RN: 923070-02-4
M. Wt: 416.4
InChI Key: VFIXYNDRSQIYSL-UHFFFAOYSA-N
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Description

N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-2-ylmethyl)acetamide is a useful research compound. Its molecular formula is C19H14F2N4O3S and its molecular weight is 416.4. The purity is usually 95%.
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Scientific Research Applications

Src Kinase Inhibitory and Anticancer Activities

The compound, as part of a study on thiazolyl N-benzyl-substituted acetamide derivatives, demonstrated inhibition of c-Src kinase and showed potential in cell proliferation inhibition in various cancer cell lines, including human colon carcinoma (HT-29), breast carcinoma (BT-20), and leukemia (CCRF-CEM) cells. Specifically, 4-fluorobenzylthiazolyl derivative exhibited significant inhibition in cell proliferation at concentrations of 50 μM, indicating its potential as a therapeutic agent in cancer treatment (Fallah-Tafti et al., 2011).

Inhibitory Effects on PI3Kα and mTOR

Another study focused on the compound's role as a potent and efficacious inhibitor of phosphoinositide 3-kinase (PI3Kα) and mammalian target of rapamycin (mTOR) both in vitro and in vivo. Efforts to improve metabolic stability by exploring 6,5-heterocyclic analogs resulted in variants that maintain in vitro potency and in vivo efficacy, highlighting the compound's therapeutic potential in targeting PI3Kα and mTOR pathways (Stec et al., 2011).

Role in Heterocyclic Synthesis

The compound's derivatives have been utilized in heterocyclic synthesis, producing a variety of biologically active compounds. This showcases its utility as a precursor in synthesizing diverse heterocyclic structures, which are of significant interest in medicinal chemistry for the development of new therapeutic agents (Krauze et al., 2007).

Antiproliferative Activity

Pyridine linked thiazole derivatives synthesized from the compound have been studied for their antiproliferative activity against various cancer cell lines, including liver carcinoma (HepG2), laryngeal carcinoma (Hep-2), prostate cancer (PC3), and breast cancer (MCF-7). This research highlights the compound's potential as a framework for developing new anticancer agents (Alqahtani & Bayazeed, 2020).

Photovoltaic Efficiency and Ligand Protein Interactions

Studies on benzothiazolinone acetamide analogs derived from the compound have investigated their photovoltaic efficiency, light harvesting efficiency (LHE), and potential as photosensitizers in dye-sensitized solar cells (DSSCs). Additionally, molecular docking studies aimed at understanding ligand-protein interactions have identified promising interactions with cyclooxygenase 1 (COX1), indicating a multifaceted potential in both photovoltaic applications and as bioactive molecules (Mary et al., 2020).

properties

IUPAC Name

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F2N4O3S/c20-11-7-13(21)18-14(8-11)29-19(23-18)25(9-12-3-1-2-6-22-12)17(28)10-24-15(26)4-5-16(24)27/h1-3,6-8H,4-5,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFIXYNDRSQIYSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CC(=O)N(CC2=CC=CC=N2)C3=NC4=C(C=C(C=C4S3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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